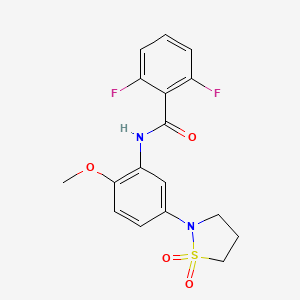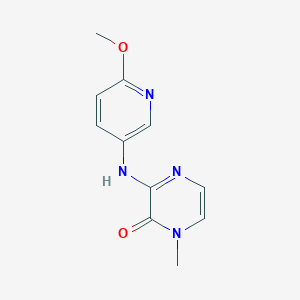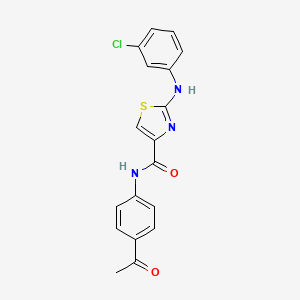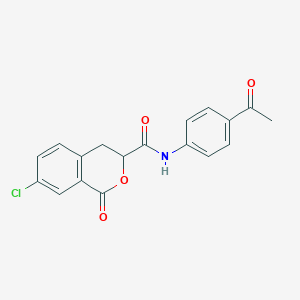
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, with various substrates undergoing reactions in the presence of catalysts to form complex molecules. For instance, certain benzamide derivatives have been synthesized through condensation with aromatic aldehydes in the presence of sodium ethanolate, resulting in compounds with potential antimicrobial activities (Patel & Dhameliya, 2010). Similar methodologies could potentially be applied to synthesize the compound , adapting the substrates and reaction conditions accordingly.
Molecular Structure Analysis
The determination of molecular structures is crucial for understanding the properties and reactivity of compounds. Techniques such as NMR, X-ray crystallography, and DFT calculations have been employed to elucidate the structures of complex organic molecules. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was characterized using single-crystal X-ray diffraction and DFT calculations, providing insights into the impact of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving benzamides typically showcase the reactivity of the amide bond and the aromatic system. These reactions can include N-alkylation, acylation, and condensation with various reagents, leading to a wide range of derivatives with diverse chemical properties. For example, annulation reactions catalyzed by transition metals have been developed to form quinazolinone derivatives from N-methoxybenzamides, demonstrating the versatility of benzamides in organic synthesis (Xiong et al., 2018).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular structure. Techniques like DFT calculations and X-ray crystallography provide valuable data for predicting and understanding these properties. Studies on similar compounds have shown that crystal packing and intermolecular interactions significantly influence the physical properties, including the stability and solubility of the compounds (Huang et al., 2020).
Chemical Properties Analysis
The chemical properties of benzamides, such as reactivity towards nucleophiles, electrophiles, and ability to undergo various organic reactions, are crucial for their applications in synthesis. These properties are often explored through experimental studies and theoretical calculations, aiming to understand the mechanisms and optimize the reactions for better yields and selectivity. Research into similar compounds has provided insights into their reductive chemistry, elucidating pathways that lead to selective toxicity in certain conditions (Palmer et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Compounds with structures incorporating elements such as thiazolidinones and benzamides, similar to the target molecule, are synthesized and characterized to explore their biological activities. For example, Desai et al. (2013) synthesized a series of thiazole derivatives incorporating thiazolidinone and benzamide moieties, showcasing their antimicrobial potential against a variety of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013). Similarly, another study focused on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating enhanced antimicrobial activity attributed to the fluorine atom's presence (Desai, Rajpara, & Joshi, 2013).
Antimicrobial and Antifungal Activities : The antimicrobial efficacy of related compounds is a significant area of research, with various studies indicating their potential in treating bacterial and fungal infections. Patel and Dhameliya (2010) described the synthesis of thiazolidinone derivatives showing promising antibacterial and antifungal activities, suggesting their utility in developing new antimicrobials (Patel & Dhameliya, 2010).
Potential Therapeutic Applications : Research into compounds with thiazolidinone and benzamide structures also explores their potential therapeutic applications beyond antimicrobial activity. For instance, Inagaki et al. (2000) investigated gamma-sultam derivatives as dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase, showing efficacy in animal arthritic models without ulcerogenic activities, highlighting their potential as antiarthritic agents (Inagaki et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c1-25-15-7-6-11(21-8-3-9-26(21,23)24)10-14(15)20-17(22)16-12(18)4-2-5-13(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKGHPZXWGWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole dihydrochloride](/img/structure/B2485159.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2485161.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2485162.png)
![6-Chloro-2-(4-fluorophenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2485163.png)


![N-(4-chlorobenzyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2485166.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)

![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
